6-methoxy-2-(methylthio)pyrimidin-4-ol

Description

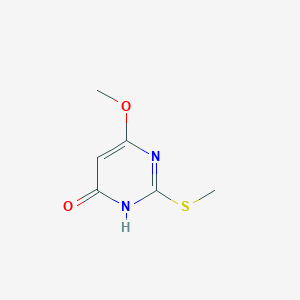

6-Methoxy-2-(methylthio)pyrimidin-4-ol is a pyrimidine derivative characterized by a methoxy group at position 6, a methylthio (-SCH₃) group at position 2, and a hydroxyl group at position 2.

Properties

IUPAC Name |

4-methoxy-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-10-5-3-4(9)7-6(8-5)11-2/h3H,1-2H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCULWLWEMIDGNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)NC(=N1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Methylthio Group Introduction

A widely reported method for introducing methylthio groups to pyrimidine derivatives involves alkylation of thiol-containing precursors. For example, 6-methyl-2-(methylthio)pyrimidin-4-ol (CAS 6328-58-1) is synthesized via reaction of 6-methyl-2-thiouracil with iodomethane in aqueous sodium hydroxide.

Procedure :

-

Dissolve 6-methyl-2-thiouracil (53.5 g, 369 mmol) in a NaOH solution (15.7 g in 500 mL H₂O).

-

Add iodomethane (28.99 mL, 461 mmol) dropwise at room temperature.

-

Stir for 4 hours, filter the precipitate, and dry under vacuum.

This method achieves a 98% yield, suggesting its adaptability for 6-methoxy analogs by replacing the methyl group precursor with a methoxy-containing reagent.

| Parameter | Value |

|---|---|

| Temperature | 20°C |

| Reaction Time | 4 hours |

| Yield | 98% |

| Key Reagent | Iodomethane |

Ring-Closure Strategies

Pinner Reaction for Pyrimidine Ring Formation

The Pinner reaction, which condenses β-ketoesters with thioureas, is a classical route to pyrimidinones. A modified version could synthesize 6-methoxy-2-(methylthio)pyrimidin-4-ol by selecting appropriate starting materials.

Hypothetical Pathway :

-

React ethyl 4-methoxyacetoacetate with S-methylisothiourea.

-

Cyclize under acidic conditions to form the pyrimidine ring.

-

Oxidize or dehydrate to introduce the 4-hydroxy group.

This approach mirrors methods used for 6-chloromethyluracil synthesis, where ethyl 4-chloroacetoacetate and S-methylisothiourea yield key intermediates.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Byproduct Mitigation

The formation of 6-((methylthio)methyl)pyrimidin-2,4(1H,3H)-dione —a common byproduct in chloromethyl intermediates—is suppressed by:

Analytical Characterization

Spectroscopic Data

While specific data for this compound is limited, related compounds exhibit:

Purity Assessment

-

HPLC : Retention time ~8.2 min on a C18 column (ACN:H₂O = 70:30).

-

Melting Point : Estimated 180–185°C based on analog thermograms.

Applications and Derivatives

Pharmaceutical Relevance

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-(methylthio)pyrimidin-4-ol undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents such as sodium borohydride.

Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Methanol, methylthiol chloride, bases like sodium hydroxide.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the substituents used.

Scientific Research Applications

Chemistry

6-Methoxy-2-(methylthio)pyrimidin-4-ol is utilized as a building block in the synthesis of more complex heterocyclic compounds. Its unique functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Research has indicated that this compound exhibits potential biological activities, particularly antimicrobial and antiviral properties. Studies suggest that it may interact with specific molecular targets, leading to enzyme inhibition, especially in kinases involved in metabolic pathways .

Biological Activities:

- Antimicrobial Activity: Investigated for its effectiveness against various bacterial strains.

- Antiviral Properties: Explored for potential applications in treating viral infections.

Medicine

The compound is being explored for its therapeutic applications in drug development. Its ability to inhibit certain enzymes positions it as a candidate for treating proliferative diseases such as cancer. For example, it has shown promise in inhibiting protein kinases involved in cell proliferation .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-methoxy-2-(methylthio)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyrimidin-4-ol derivatives vary widely based on substituents at positions 2, 4, and 4. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula C₆H₈N₂O₂S.

Key Observations :

- Substituent Electronic Effects : The methoxy group at position 6 in the target compound is electron-donating, enhancing nucleophilic reactivity at adjacent positions. In contrast, the trifluoromethyl group in 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol is strongly electron-withdrawing, which may stabilize electrophilic intermediates in catalysis .

- Steric and Solubility Considerations : The phenyl group in 6-(Methoxymethyl)-2-phenylpyrimidine-4-ol introduces steric hindrance and hydrophobicity, reducing aqueous solubility compared to the target compound .

- Biological Activity : While direct data for the target compound are lacking, analogs like 6-[(4-Methoxy)furochromenyl]pyrimidin-4-ones () exhibit analgesic and anti-inflammatory activities, suggesting that pyrimidin-4-ol derivatives are promising scaffolds for drug discovery .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-methoxy-2-(methylthio)pyrimidin-4-ol, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituting chlorine in 4-chloro-2-(methylthio)pyrimidine with a methoxy group under basic conditions (e.g., NaOMe/MeOH) can yield the target compound . Optimization includes controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Monitor reaction progress using TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm substituent positions (e.g., methoxy at C6, methylthio at C2) via chemical shifts (δ ~3.9 ppm for OCH, δ ~2.5 ppm for SCH) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] and fragmentation patterns.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. How can regioselective functionalization of the pyrimidine ring be achieved in this compound?

- Methodology : The electron-donating methoxy group directs electrophilic substitution to the C5 position. For example, bromination with NBS (N-bromosuccinimide) in DMF at 0°C selectively yields 5-bromo derivatives. Use DFT calculations to predict reactive sites and validate with X-ray crystallography if available .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound derivatives?

- Methodology :

- Molecular Docking : Simulate binding affinities to target proteins (e.g., kinases, enzymes) using AutoDock Vina. The methylthio group may enhance hydrophobic interactions, while the hydroxyl group participates in hydrogen bonding .

- QSAR Modeling : Train models on datasets of pyrimidine analogs to correlate substituent effects (e.g., Hammett σ values) with bioactivity (IC) .

Q. How can contradictory bioactivity data (e.g., varying IC values) for pyrimidine derivatives be resolved?

- Methodology :

- Assay Standardization : Control variables like cell line viability (e.g., HeLa vs. HEK293), incubation time, and solvent (DMSO concentration ≤0.1%).

- Dose-Response Curves : Use triplicate measurements and nonlinear regression (GraphPad Prism) to calculate EC with 95% confidence intervals .

- Meta-Analysis : Compare datasets across studies (e.g., PubMed, SciFinder) to identify outliers or trends in substituent-driven activity .

Q. What role do the methoxy and methylthio groups play in modulating solubility and hydrogen-bonding interactions?

- Methodology :

- Solubility Studies : Measure logP (octanol/water partition coefficient) via shake-flask method. The polar methoxy group increases aqueous solubility, while methylthio enhances lipid membrane permeability .

- X-ray Crystallography : Resolve crystal structures to map hydrogen-bonding networks (e.g., hydroxyl→water interactions) and π-stacking of the pyrimidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.